molecular formula C18H23F2N5O4S2 B610999 SRT3190 CAS No. 1204707-73-2

SRT3190

Cat. No.: B610999
CAS No.: 1204707-73-2
M. Wt: 475.5 g/mol
InChI Key: QVKPEMXUBULFBM-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SRT3190 is a chemical compound known for its role as an antagonist of the chemokine receptor CXCR2. This compound is primarily used in the research of chemokine-mediated diseases. It has a molecular formula of C18H23F2N5O4S2 and a molecular weight of 475.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SRT3190 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

SRT3190 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

SRT3190 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the chemokine receptor CXCR2 and its role in various chemical processes.

    Biology: Employed in the study of cell signaling pathways and the role of chemokines in cellular functions.

    Medicine: Investigated for its potential therapeutic applications in treating diseases mediated by chemokines, such as inflammatory diseases and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the CXCR2 receptor

Mechanism of Action

SRT3190 exerts its effects by binding to the chemokine receptor CXCR2, thereby blocking the interaction between the receptor and its ligands. This inhibition prevents the activation of downstream signaling pathways that are involved in inflammatory responses and other cellular processes. The compound’s selectivity for CXCR2 makes it a valuable tool for studying the specific role of this receptor in various biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SRT3190

This compound is unique due to its high selectivity for the CXCR2 receptor, making it an ideal compound for studying the specific role of this receptor in chemokine-mediated diseases. Its ability to block CXCR2-mediated signaling pathways distinguishes it from other chemokine receptor antagonists .

Properties

IUPAC Name

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2S,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPEMXUBULFBM-FZMZJTMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731113
Record name N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204707-73-2
Record name N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SRT3190
Reactant of Route 2
SRT3190
Reactant of Route 3
SRT3190
Reactant of Route 4
Reactant of Route 4
SRT3190
Reactant of Route 5
Reactant of Route 5
SRT3190
Reactant of Route 6
SRT3190

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.